1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE
Overview
Description
1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE is a complex organic compound that features a quinoline and thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE typically involves multi-step organic reactions. The key steps include:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of the thiadiazole moiety: This involves the cyclization of thiosemicarbazide with carboxylic acids or their derivatives.
Coupling of the two moieties: The final step involves coupling the quinoline and thiadiazole moieties through a suitable linker, often using reagents like phosphorus oxychloride (POCl3) or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-cancer, anti-inflammatory, or antimicrobial agent due to its unique structure.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE is not well-documented. it is likely to interact with various molecular targets such as enzymes or receptors due to its structural complexity. The quinoline moiety may intercalate with DNA, while the thiadiazole moiety could inhibit specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.
Thiadiazole derivatives: Such as acetazolamide, which is used as a diuretic and in the treatment of glaucoma.
Properties
IUPAC Name |
1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-11-9-18(3,4)21(15-7-6-13(23-5)8-14(11)15)16(22)10-24-17-20-19-12(2)25-17/h6-9H,10H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJVGYWYLIFFNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)CSC3=NN=C(S3)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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